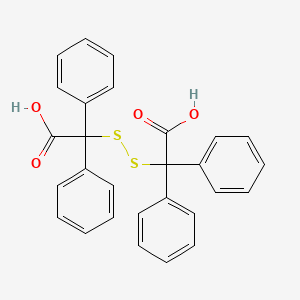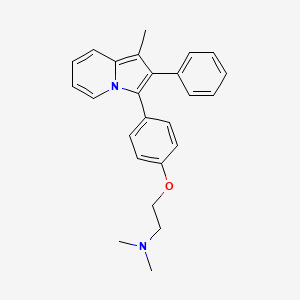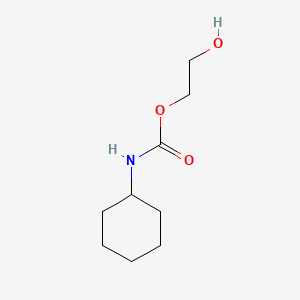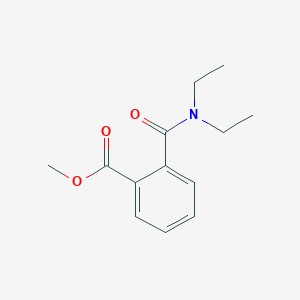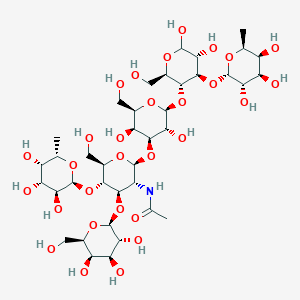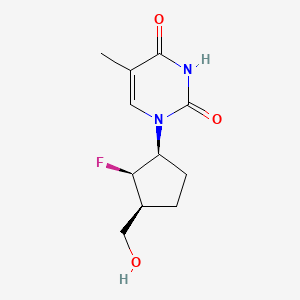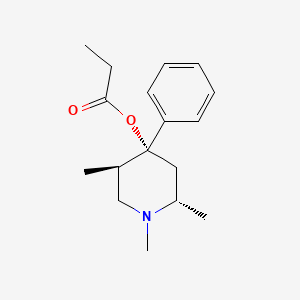
alpha-Promedol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Promedol, also known as trimeperidine, is an opioid analgesic that was developed in the early 1950s in the USSR. It is an analogue of prodine and is known for its analgesic and sedative properties. This compound is used primarily for the management of moderate to severe pain and has a rapid onset and short duration of action .
Preparation Methods
The synthesis of alpha-Promedol involves several steps. One of the key intermediates in its synthesis is 1,2,5-trimethylpiperidin-4-one. The preparation of this intermediate can be achieved through a technologically convenient method that involves the use of vinylacetylene, although this method has faced challenges due to changes in raw material availability .
Another method for synthesizing this compound involves the reaction of 1,2,4-trimethyl-4-piperidone with phenyllithium to produce 1,2,5-trimethyl-4-phenyl-4-piperidinol, which is then converted to this compound . Industrial production methods have evolved to address ecological standards and improve yield and purity .
Chemical Reactions Analysis
Alpha-Promedol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: This compound can undergo substitution reactions, particularly at the piperidine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alpha-Promedol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid analgesics and their synthesis.
Biology: Research on this compound helps in understanding the interaction of opioids with biological systems, particularly the central nervous system.
Medicine: It is used in clinical research to develop new analgesic drugs and to study pain management techniques.
Mechanism of Action
Alpha-Promedol exerts its effects by stimulating opioid receptors in the central nervous system. It has a high affinity for these receptors, resulting in analgesia and sedation. The compound increases the activity of the reticular activating system in the brain, which enhances its analgesic effects . The molecular targets involved include the mu-opioid receptors, which play a key role in pain perception and modulation .
Comparison with Similar Compounds
Alpha-Promedol is similar to other opioid analgesics such as morphine and meperidine. it has a unique structure that enhances its lipophilicity and affinity for opioid receptors, resulting in a more rapid and intense analgesic effect . Similar compounds include:
Morphine: A natural opioid with strong analgesic properties.
Meperidine: A synthetic opioid with similar uses but different pharmacokinetic properties.
Isopromedol: Another isomer of trimeperidine with similar sedative effects.
This compound’s uniqueness lies in its rapid onset and short duration of action, making it suitable for acute pain management in surgical and trauma settings .
Properties
CAS No. |
32204-65-2 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
[(2S,4R,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate |
InChI |
InChI=1S/C17H25NO2/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2/h6-10,13-14H,5,11-12H2,1-4H3/t13-,14+,17-/m1/s1 |
InChI Key |
UVITTYOJFDLOGI-JKIFEVAISA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1(C[C@@H](N(C[C@H]1C)C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


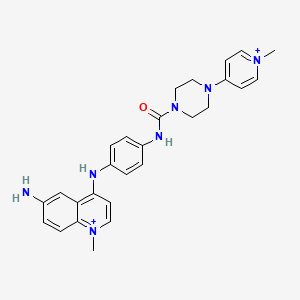
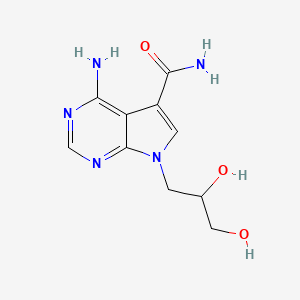
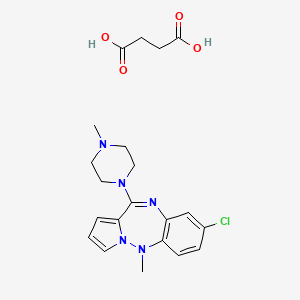
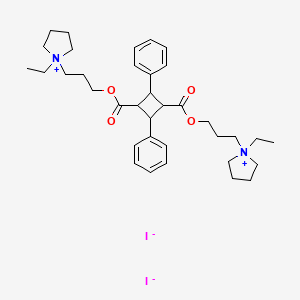

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
